molecular formula C13H11N3OS B15102286 N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide CAS No. 761418-68-2

N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide

Cat. No.: B15102286
CAS No.: 761418-68-2
M. Wt: 257.31 g/mol
InChI Key: QMXSYTLADFTOHD-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) is a complex organic compound that combines the structural features of thiophene and benzimidazole Thiophene is a sulfur-containing heterocycle, while benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) typically involves the condensation of o-phenylenediamine with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . Common reagents used in this synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) is unique due to the combination of thiophene and benzimidazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

761418-68-2

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C13H11N3OS/c1-8-6-7-18-11(8)12(17)16-13-14-9-4-2-3-5-10(9)15-13/h2-7H,1H3,(H2,14,15,16,17)

InChI Key

QMXSYTLADFTOHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NC3=CC=CC=C3N2

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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